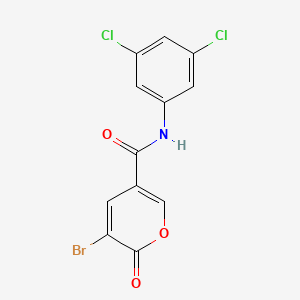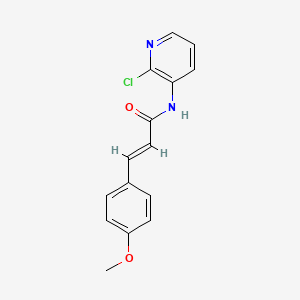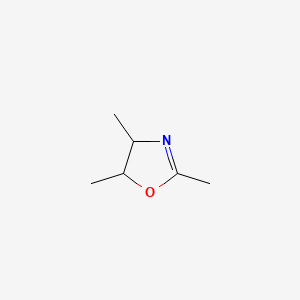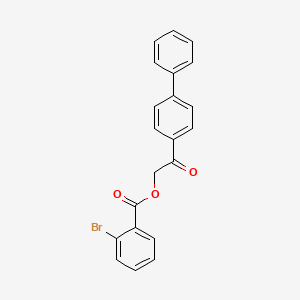
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8ClF3NHCl It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline.
Methylation: The aniline derivative is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH or KOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or alkoxylated products.
Applications De Recherche Scientifique
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of electronic effects in aromatic compounds.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing. Its structural features may allow it to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorine and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but the trifluoromethyl group is in a different position.
2-Chloro-4-(trifluoromethyl)aniline: Similar structure but the chlorine and trifluoromethyl groups are in different positions.
Uniqueness
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of all three substituents (chlorine, methyl, and trifluoromethyl) on the aniline ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
112641-24-4 |
|---|---|
Formule moléculaire |
C8H8Cl2F3N |
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
4-chloro-2-methyl-3-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-4-6(13)3-2-5(9)7(4)8(10,11)12;/h2-3H,13H2,1H3;1H |
Clé InChI |
GQVMZPAEZHDGQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(F)(F)F)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxylic acid](/img/structure/B14150289.png)

![N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14150294.png)


![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

![N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide](/img/structure/B14150332.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14150334.png)

![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)

